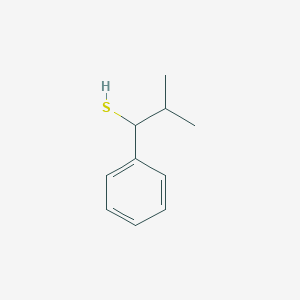

2-Methyl-1-phenylpropane-1-thiol

Description

Contextual Significance of Branched Phenyl-Substituted Thiols in Modern Synthetic Research

Branched phenyl-substituted thiols are a class of compounds that have garnered considerable attention in modern synthetic research due to their unique structural and electronic properties. The presence of a phenyl group adjacent to the thiol functionality influences its acidity and nucleophilicity, while the branched alkyl group introduces steric hindrance that can be exploited for selective chemical transformations.

These structural motifs are crucial in the development of:

Chiral Ligands for Asymmetric Catalysis: The synthesis of enantiomerically pure thiols is of significant interest for their application as ligands in transition-metal-catalyzed asymmetric reactions. The steric and electronic properties of branched phenyl-substituted thiols can create a specific chiral environment around a metal center, enabling high levels of stereocontrol in the formation of new chemical bonds nih.govorganic-chemistry.org.

Auxiliaries in Stereoselective Synthesis: Chiral thiols can be used as auxiliaries to control the stereochemical outcome of reactions. After the desired transformation, the thiol auxiliary can often be cleaved, having served its purpose of inducing asymmetry.

Building Blocks for Biologically Active Molecules: Sulfur-containing compounds are prevalent in many pharmaceuticals and natural products. Branched phenyl-substituted thiols can serve as key intermediates in the synthesis of complex molecules with potential therapeutic applications frontiersin.org. The specific stereochemistry of these thiols can be critical for their biological activity.

The synthesis of sterically hindered thiols, such as tertiary thiols, presents a significant synthetic challenge. However, their successful preparation opens avenues for creating novel molecular architectures with unique properties beilstein-journals.orgacs.orgnih.gov.

Overview of Thiol Chemistry Evolution Relevant to 2-Methyl-1-phenylpropane-1-thiol Analogues

The field of thiol chemistry has undergone significant evolution, moving from classical synthetic methods to more sophisticated and efficient strategies. This progression is highly relevant to the synthesis of complex molecules like 2-Methyl-1-phenylpropane-1-thiol and its analogues.

Historically, the synthesis of thiols often involved nucleophilic substitution reactions using sulfide (B99878) or hydrosulfide (B80085) reagents. While effective, these methods sometimes suffered from side reactions and limited functional group tolerance.

More recent advances have introduced a range of powerful tools for thiol synthesis and modification:

Thiol-Ene "Click" Chemistry: This highly efficient and versatile reaction involves the radical-mediated addition of a thiol to an alkene mdpi.comnih.govacs.orgwikipedia.org. Its "click" characteristics, such as high yields, stereoselectivity, and tolerance of a wide range of functional groups, have made it a cornerstone of modern materials science and bioconjugation nih.govnih.govresearchgate.net. This methodology offers a powerful way to incorporate thiol-containing fragments into larger molecules.

Catalytic Asymmetric Synthesis: The development of catalytic asymmetric methods for the synthesis of chiral thiols has been a major breakthrough nih.govacs.orgresearchgate.netnih.gov. These methods, often employing chiral catalysts such as phosphoric acids, allow for the direct formation of enantiomerically enriched thiols, which are invaluable in various applications organic-chemistry.orgresearchgate.net.

Cross-Coupling Reactions: Modern cross-coupling methodologies, including nickel-catalyzed reactions, have enabled the formation of carbon-sulfur bonds with previously inaccessible sterically hindered substrates chemrxiv.org. This is particularly relevant for the synthesis of complex aryl thioethers from aryl triflates and alkyl thiols.

These advancements have significantly expanded the synthetic chemist's toolbox, enabling the preparation of a diverse array of complex thiol structures with high precision and efficiency.

Research Landscape of Complex Thiol Structures and their Transformative Potential

The current research landscape for complex thiol structures is characterized by a focus on harnessing their unique reactivity for transformative applications across various scientific disciplines. The inherent properties of the thiol group, such as its nucleophilicity, redox activity, and ability to coordinate with metals, make it a versatile functional handle.

Key areas of investigation include:

Materials Science: Thiols are extensively used in the functionalization of surfaces and nanoparticles, particularly gold surfaces, to create self-assembled monolayers (SAMs) with tailored properties it.pt. The dynamic nature of disulfide bonds, formed by the oxidation of thiols, is being exploited to create stimulus-responsive "smart" materials and self-healing polymers nih.gov. Thiol-ene polymerization is also a key technology for producing advanced polymer networks with applications in coatings, adhesives, and biomedical devices nih.govresearchgate.net.

Biochemistry and Chemical Biology: The thiol group of the amino acid cysteine plays a pivotal role in protein structure and function. The reactivity of thiols is utilized in bioconjugation techniques to label proteins and other biomolecules for imaging and therapeutic purposes nih.govcreative-proteomics.com. The development of thiol-based probes for detecting biologically relevant species is also an active area of research.

Organic Synthesis: Thiyl radicals, generated from thiols, are valuable intermediates in a variety of synthetic transformations, including cascade cyclizations for the synthesis of natural products wikipedia.org. The unique reactivity of sterically hindered thiols is being explored to control selectivity in complex chemical reactions acs.orgnih.govcas.cn.

The transformative potential of complex thiol structures lies in their ability to bridge different scientific fields, from the design of novel catalysts and materials to the development of new therapeutic agents and diagnostic tools. The continued exploration of their synthesis and reactivity will undoubtedly lead to further innovations.

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-1-phenylpropane-1-thiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14S/c1-8(2)10(11)9-6-4-3-5-7-9/h3-8,10-11H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCWYVIGTQCJCST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C1=CC=CC=C1)S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113682-52-3 | |

| Record name | 2-methyl-1-phenylpropane-1-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanistic Investigations of Reactions Involving 2 Methyl 1 Phenylpropane 1 Thiol and Its Derivatives

Reaction Mechanisms in Metal-Catalyzed C-S Bond Formation

Transition-metal-catalyzed cross-coupling reactions are powerful methods for forming C-S bonds. nih.gov The mechanisms of these reactions are complex, often involving a series of elementary steps that constitute a catalytic cycle. csbsju.edu While specific studies on 2-Methyl-1-phenylpropane-1-thiol are not extensively documented, the general principles of metal-catalyzed reactions involving thiols can be applied to understand its reactivity.

Oxidative Insertion and Reductive Elimination Pathways

A common mechanistic pathway in metal-catalyzed cross-coupling reactions is the oxidative addition-reductive elimination sequence. csbsju.eduwikipedia.org This process typically involves a low-valent transition metal catalyst, such as palladium(0) or nickel(0). libretexts.org

The catalytic cycle can be generalized as follows:

Oxidative Addition: The active metal catalyst (M) inserts into a carbon-halide (R-X) or carbon-triflate (R-OTf) bond, leading to an increase in the metal's oxidation state and coordination number. wikipedia.org For instance, a Pd(0) complex reacts with an aryl halide to form a Pd(II) intermediate. csbsju.edu

Transmetalation or Ligand Exchange/Deprotonation: The thiol, in this case, 2-Methyl-1-phenylpropane-1-thiol, is then introduced. In the presence of a base, the thiol is deprotonated to form a thiolate (RS⁻), which then undergoes transmetalation with the organometallic intermediate. Alternatively, the thiol can coordinate to the metal center, followed by deprotonation by a base. researchgate.net

Reductive Elimination: The final step is the reductive elimination of the desired thioether (R-SR') from the metal center. This process regenerates the initial low-valent metal catalyst, allowing it to re-enter the catalytic cycle. wikipedia.org The two groups to be coupled must be adjacent in the metal's coordination sphere for this step to occur. wikipedia.org

For the coupling of a thiol with an aryl or vinyl halide, the reductive elimination step is often the rate-limiting step of the catalytic cycle. researchgate.net

Ligand Exchange and Base Deprotonation in Catalytic Cycles

Ligand exchange is a fundamental process in transition metal chemistry where one ligand is replaced by another. nih.govacs.orglibretexts.org In the context of C-S bond formation, after the initial oxidative addition, the halide ligand on the metal center can be exchanged with the thiol.

The role of the base is crucial. For weakly acidic thiols, the direct generation of thiolate anions in solution might be minimal. Instead, a plausible mechanism involves the coordination of the neutral thiol to the metal complex. This coordination increases the acidity of the S-H bond, facilitating its deprotonation by a relatively weak base to generate the metal-thiolate intermediate necessary for the subsequent reductive elimination. researchgate.net The interchange mechanism, which can be associative (Iₐ) or dissociative (Iₑ), describes a concerted process where the incoming ligand binds as the outgoing one departs, without forming a distinct intermediate. libretexts.org

Role of C-H Activation and Decarboxylative Coupling

More advanced methods for C-S bond formation involve the direct functionalization of C-H bonds or the use of carboxylic acids as coupling partners through decarboxylation. acs.org

C-H Activation: This strategy avoids the pre-functionalization of starting materials (e.g., as halides or triflates). A transition metal catalyst can directly cleave a C-H bond, often assisted by a directing group on the substrate, to form a metallacyclic intermediate. rsc.org This intermediate can then react with a sulfur source. One proposed mechanism is the concerted metalation-deprotonation (CMD), where the C-H bond is broken with the assistance of a basic ligand on the metal center. rsc.org An oxidative dehydrogenative coupling of thiols with alkanes has been developed to form a new C-S bond and an S=O double bond through direct C(sp³)-H bond functionalization. nih.gov

Decarboxylative Coupling: Carboxylic acids can serve as readily available and stable coupling partners. acs.org In these reactions, a metal catalyst, often in conjunction with a co-catalyst or oxidant, facilitates the extrusion of CO₂ from the carboxylic acid to generate an organometallic intermediate in situ. This intermediate then participates in the C-S bond-forming step. For instance, decarboxylative coupling reactions between heteroaromatic acids and oxazoles have been achieved using a palladium catalyst, with copper mediating the decarboxylation. acs.org Transition-metal-free decarboxylative thiolations of stable aliphatic carboxylates have also been reported. rsc.org

Radical Reaction Mechanisms of Branched Thiols

Thiols, including branched structures like 2-Methyl-1-phenylpropane-1-thiol, are known to participate in radical reactions, primarily through the formation of thiyl radicals (RS•).

Thiyl Radical Generation and Hydrogen Atom Transfer (HAT) Processes

Thiyl radicals are readily formed from their corresponding thiols because the S-H bond is relatively weak (bond dissociation energy ~87 kcal/mol). mdpi.com Common methods for generating thiyl radicals include:

Hydrogen Atom Abstraction: Reaction with another radical species, often from a radical initiator like azobisisobutyronitrile (AIBN), abstracts the hydrogen atom from the thiol. wikipedia.orgdundee.ac.uk

One-Electron Oxidation: Chemical or photochemical one-electron oxidation of the thiol or corresponding thiolate can also produce a thiyl radical. dundee.ac.ukprinceton.edu

Once formed, a primary reaction of thiyl radicals is hydrogen atom transfer (HAT). libretexts.org Thiols are excellent HAT reagents, and thiyl radicals can abstract hydrogen atoms from various C-H bonds. mdpi.comnih.gov The rate and selectivity of these HAT processes are influenced by the strength of the C-H bond being broken and by polar effects. mdpi.com For instance, thiyl radicals preferentially abstract hydrogen atoms from weak C-H bonds, such as those in allylic or benzylic positions. mdpi.com

The general HAT process can be described as: RS• + R'H → RSH + R'•

This reversible process is central to "polarity-reversal catalysis," where a thiol can mediate a hydrogen transfer between two other species. nih.gov

Table 1: Rate Constants for Hydrogen Atom Abstraction by Thiyl Radicals This table presents generalized data for thiyl radicals to illustrate typical reactivity and is not specific to 2-Methyl-1-phenylpropane-1-thiol.

| H-Atom Donor | Rate Constant (M⁻¹ s⁻¹) | Notes |

|---|---|---|

| Alcohols/Ethers | 10³ - 10⁴ | Reaction proceeds at a reasonably high rate. acs.org |

| Polyunsaturated Fatty Acids | 10⁶ - 10⁷ | Thiyl radicals can be hazardous in biological systems, contributing to lipid peroxidation. acs.org |

| Thiophenol (abstraction by carbon-centered radicals) | 0.8 x 10⁸ - 1.5 x 10⁸ | Demonstrates the high efficiency of thiols as H-atom donors. libretexts.org |

Polar Effects in Thiyl-Mediated Hydrogen Atom Transfer

While radical reactions are often thought of as being governed solely by bond dissociation energies, polar effects in the transition state can significantly influence reaction rates and selectivity. mdpi.com Thiyl radicals are generally considered electrophilic, meaning they have a tendency to abstract electrons along with the hydrogen atom.

This electrophilicity leads to a preference for abstracting hydrogen atoms from electron-rich C-H bonds. acs.org For example, a thiyl radical will abstract a hydrogen atom from an electron-rich benzylic C-H bond (like in benzyl (B1604629) ether) much faster than from a less electron-rich C-H bond (like in ethylbenzene). acs.org This phenomenon is due to the stabilization of the transition state by charge-transfer interactions between the electrophilic thiyl radical and the electron-rich hydrogen-atom donor. princeton.edu This interplay of bond strength and polar effects determines the outcome of thiyl-mediated HAT reactions. mdpi.com

Table 2: Bond Dissociation Energies (BDEs) Relevant to HAT Processes This table provides general BDE values to contextualize the thermodynamics of HAT reactions.

| Bond | Bond Dissociation Energy (kcal/mol) | Reference |

|---|---|---|

| R-SH (aliphatic) | ~87 | mdpi.com |

| R-SnH (tributyltin hydride) | ~79 | princeton.edu |

| α-Tocopherol (O-H) | ~77 | princeton.edu |

| N,N-dimethylbenzylamine (benzylic C-H) | 84.9 | mdpi.com |

Carbon-Centered Radical Formation and Propagation in Thiol-Ene Reactions

The thiol-ene reaction is a powerful method for carbon-sulfur bond formation, proceeding typically through a free-radical chain mechanism. alfa-chemistry.com This process involves the addition of a thiyl radical (RS•) across a carbon-carbon double bond (an ene). For a compound like 2-Methyl-1-phenylpropane-1-thiol, the reaction would be initiated by the formation of the corresponding 2-methyl-1-phenylpropan-1-thiyl radical.

The generally accepted mechanism consists of two key propagation steps: alfa-chemistry.com

Addition: The thiyl radical adds to the ene, usually at the less substituted carbon, to form a more stable carbon-centered radical intermediate. This is an anti-Markovnikov addition. alfa-chemistry.com

Chain Transfer: The newly formed carbon-centered radical abstracts a hydrogen atom from another thiol molecule. This step regenerates a thiyl radical, which can then participate in another addition step, thus propagating the chain. alfa-chemistry.com

The initiation of this radical process can be achieved photochemically or thermally, often with the aid of a radical initiator. alfa-chemistry.comnih.gov The entire cycle is exceptionally rapid and efficient, often referred to as a "click" reaction. nih.govrsc.org

The structure of 2-Methyl-1-phenylpropane-1-thiol would influence this process in several ways. The S-H bond dissociation energy (BDE) is a critical factor; for alkanethiols, BDEs are typically around 87-88 kcal/mol. princeton.edu The phenyl group in the benzylic position might slightly weaken the S-H bond, facilitating easier formation of the initial thiyl radical. Conversely, the steric bulk of the isopropyl group adjacent to the sulfur may hinder the approach of the thiyl radical to the ene, potentially slowing the rate of the addition step compared to less hindered thiols.

Fragmentation of β-Sulfanyl Radicals

The carbon-centered radical formed during the thiol-ene reaction, known as a β-sulfanyl radical, is not always stable. Under certain conditions, this intermediate can undergo fragmentation, a process also referred to as β-scission. nih.gov This fragmentation is essentially the reverse of the addition step and can compete with the chain-transfer step. nih.govprinceton.edu

The equilibrium between the addition and fragmentation steps is influenced by the stability of the reactants and the intermediate radical. If the resulting carbon-centered radical is particularly unstable or if there is significant steric strain in the β-sulfanyl radical adduct, fragmentation becomes more likely. In a study involving isobutylene-caged thiols, a tertiary-carbon-centered radical intermediate was found to be unstable and underwent rapid β-scission to release the free thiol. nih.gov For 2-Methyl-1-phenylpropane-1-thiol, its addition to an ene would form a secondary or tertiary radical. The stability of this radical and the steric interactions within the adduct would determine the likelihood of fragmentation versus propagation via hydrogen abstraction.

Oxidative Transformations of Thiols

Pathways to Sulfenic, Sulfinic, and Sulfonic Acids

Thiols are susceptible to oxidation, which can lead to a series of sulfur-containing species with progressively higher oxidation states. The reaction of a thiol (RSH) with an oxidant like hydrogen peroxide (H₂O₂) is central to many biological processes and chemical transformations. researchgate.netnih.gov The oxidation proceeds through a stepwise pathway.

Thiol to Sulfenic Acid: The initial two-electron oxidation of the thiol group (-SH, oxidation state -2) yields a sulfenic acid (-SOH, oxidation state 0). nih.govnih.gov This species is often a transient and highly reactive intermediate. nih.govnih.gov The mechanism is thought to involve the nucleophilic attack of the thiolate anion (RS⁻) on the oxidant. nih.gov

Sulfenic Acid to Sulfinic Acid: The sulfenic acid can be further oxidized to a more stable sulfinic acid (-SO₂H, oxidation state +2). researchgate.netwfu.edu

Sulfinic Acid to Sulfonic Acid: A final oxidation step converts the sulfinic acid to a highly stable sulfonic acid (-SO₃H, oxidation state +4). researchgate.netwfu.edu This final step is generally considered biologically irreversible. wfu.edu

The entire oxidation pathway can be summarized as: RSH → RSOH → RSO₂H → RSO₃H

Computational studies on the oxidation of generic thiols by hydrogen peroxide have determined the reaction barriers for these transformations. The anionic pathway (starting from the thiolate, RS⁻) is generally more reactive with lower energy barriers than the neutral pathway. researchgate.net

Table 1: Computed Reaction Barriers for Thiol Oxidation by H₂O₂ (Anionic Pathway) This table presents generalized data from computational studies on thiol oxidation and does not represent experimental values for 2-Methyl-1-phenylpropane-1-thiol.

| Reaction Step | Reactants | Barrier Height (kJ/mol) |

|---|---|---|

| Step 1 | RS⁻ + H₂O₂ | ~50-60 |

| Step 2 | RSO⁻ + H₂O₂ | ~70-80 |

| Step 3 | RSO₂⁻ + H₂O₂ | ~90-100 |

Source: Adapted from theoretical models of thiol oxidation pathways. researchgate.net

Thiol/Disulfide Exchange Mechanisms

Thiol/disulfide exchange is a fundamental reaction in which a thiol reacts with a disulfide bond, resulting in a new thiol and a new disulfide. harvard.edu This reaction is crucial in protein folding and redox regulation. nih.gov The mechanism is typically a nucleophilic substitution (Sₙ2) type reaction. nih.gov

The process is highly dependent on pH because the reactive species is the nucleophilic thiolate anion (RS⁻), not the protonated thiol (RSH). harvard.edu The mechanism proceeds as follows:

A thiol is deprotonated to form a thiolate anion.

The thiolate attacks one of the sulfur atoms of the disulfide bond (R'SSR').

This attack proceeds through a trigonal bipyramidal transition state. nih.gov

The original disulfide bond is cleaved, releasing a new thiol (R'SH) and forming a new disulfide (RSSR').

The rate of this exchange is influenced by the pKₐ of the attacking thiol and the steric accessibility of the disulfide bond. harvard.edu For 2-Methyl-1-phenylpropane-1-thiol, its pKₐ and the steric hindrance around the sulfur atom would be key determinants of its reactivity in these exchange reactions.

Nucleophilic Reactivity and Addition Mechanisms

Ring-Opening Reactions with Epoxides

The reaction between thiols and epoxides, often referred to as a thiol-epoxy or thio-Michael addition reaction, is a highly efficient and regioselective process for the synthesis of β-hydroxy thioethers. ntu.edu.sgarkat-usa.org This reaction proceeds via a nucleophilic ring-opening mechanism and is a cornerstone in various synthetic applications, from the creation of biologically relevant molecules to the formation of advanced polymer networks. ntu.edu.sgarkat-usa.org The specific reactivity of 2-Methyl-1-phenylpropane-1-thiol in this context is governed by the nucleophilicity of the sulfur atom and the steric and electronic effects imparted by its isobutyl and phenyl substituents.

The ring-opening of an epoxide by a thiol is typically carried out under basic conditions. arkat-usa.org A base is used to deprotonate the thiol (R-SH), generating a highly nucleophilic thiolate anion (R-S⁻). utwente.nl This thiolate then attacks one of the electrophilic carbon atoms of the epoxide ring. The reaction follows an S_N2 pathway, which dictates both the regioselectivity and the stereochemistry of the resulting product. youtube.comlibretexts.org

Under basic or neutral conditions, the thiolate nucleophile preferentially attacks the less sterically hindered carbon of the epoxide ring. youtube.comlibretexts.org This attack occurs from the backside, leading to an inversion of stereochemistry at the site of attack. The process culminates in the cleavage of the carbon-oxygen bond, opening the strained three-membered ring and forming an alkoxide intermediate, which is subsequently protonated (typically by the conjugate acid of the base or a protic solvent) to yield the final β-hydroxy thioether product. utwente.nl While acid-catalyzed ring-opening is also possible, where the nucleophile attacks the more substituted carbon, base-catalyzed conditions are more common for thiol-epoxy reactions. libretexts.orgyoutube.com

The efficiency of the reaction can be influenced by several factors, including the choice of catalyst, solvent, and temperature. utwente.nlnih.gov Tertiary amines, such as 1-methylimidazole, and inorganic bases like lithium hydroxide (B78521) are commonly employed as catalysts to facilitate the formation of the reactive thiolate species. utwente.nlresearchgate.netmdpi.com The reaction is often performed in a variety of organic or aqueous solvents. utwente.nl For instance, studies have demonstrated the successful thiolysis of epoxides in water without any catalyst, presenting an environmentally benign methodology. arkat-usa.org

Detailed research into the thiolysis of various epoxides has provided insight into typical reaction conditions and outcomes. The following table summarizes findings from the regioselective opening of styrene (B11656) oxide with different thiols in water, illustrating the general efficacy of such reactions.

Table 1: Regioselective Thiolysis of Styrene Oxide in Water This table presents data on the reaction of various thiols with styrene oxide in water at 70°C, demonstrating typical reaction times and yields for the synthesis of β-hydroxy sulfides. The data is adapted from a study on catalyst-free thiolysis of epoxides. arkat-usa.org

| Entry | Thiol | Time (h) | Yield (%) |

| 1 | Thiophenol | 5.0 | 96 |

| 2 | o-Tolylthiol | 5.0 | 94 |

| 3 | m-Tolylthiol | 5.0 | 95 |

| 4 | p-Tolylthiol | 5.0 | 95 |

| 5 | 2-Naphthylthiol | 6.0 | 92 |

The kinetics of the thiol-epoxy reaction are dependent on the stability of the thiyl radical, the ring strain of the epoxide, and the stability of the resulting alkoxy radical intermediate. nih.gov Computational studies have shown that while the initial addition of a thiyl radical to an epoxide can be relatively slow, the subsequent chain transfer steps are quite fast. nih.gov The steric bulk of the isobutyl group in 2-Methyl-1-phenylpropane-1-thiol would be expected to influence the rate of nucleophilic attack, potentially slowing the reaction compared to less hindered thiols.

The general mechanism for the base-catalyzed ring-opening of an epoxide with a thiol is depicted below.

Scheme 1: General Mechanism of Base-Catalyzed Epoxide Ring-Opening by a Thiol This scheme illustrates the two-step process: (1) deprotonation of the thiol by a base to form a nucleophilic thiolate, and (2) the S_N2 attack of the thiolate on the less substituted carbon of the epoxide ring, followed by protonation to yield the β-hydroxy thioether.

The following table summarizes various reaction conditions reported for the thiol-epoxy reaction, highlighting the versatility of this transformation.

Table 2: Representative Conditions for Thiol-Epoxy Reactions This table provides examples of different catalysts and solvents used for the reaction between thiols and epoxides, as described in the chemical literature.

| Catalyst | Solvent(s) | Temperature | Reference |

| Lithium Hydroxide | THF/Water | Ambient | utwente.nl |

| 1-Methylimidazole | (Not specified) | Ambient | researchgate.net |

| Triethylamine | (Not specified) | (Not specified) | ntu.edu.sg |

| None (Catalyst-free) | Water | 70 °C | arkat-usa.org |

| Tertiary Amines | (Not specified) | Room Temperature | researchgate.net |

Stereochemical Aspects and Asymmetric Synthesis of Chiral 2 Methyl 1 Phenylpropane 1 Thiol

Enantioselective Synthesis Strategies

The creation of enantiomerically pure tertiary thiols is a particularly demanding synthetic endeavor. beilstein-journals.org General approaches to these molecules involve either the formation of a carbon-sulfur (C-S) bond or a carbon-carbon (C-C) bond in a stereocontrolled manner. beilstein-journals.org

Control of Diastereoselectivity in Thiol Functionalization

The control of diastereoselectivity is crucial when introducing a thiol functionality into a molecule that already contains stereocenters. While stereospecific substitution reactions are effective for creating secondary thiol derivatives, methods for preparing tertiary thiols with high stereocontrol are less common. beilstein-journals.org One strategy involves the facially selective addition of a thiol to a prochiral sp2-hybridized carbon atom. beilstein-journals.org This can be achieved through intramolecular conjugate addition, as seen in steroidal systems, or through intermolecular addition directed by the existing stereochemistry of the substrate or a chiral auxiliary. beilstein-journals.org However, the low reactivity of certain Michael acceptors and the difficulty in achieving high facial selectivity can be significant hurdles. beilstein-journals.org

Asymmetric Hydrothiolation Reactions

Asymmetric hydrothiolation of prochiral alkenes represents a direct and atom-economical approach to chiral thiols. While not extensively documented specifically for 2-methyl-1-phenylpropane-1-thiol, the general principles of asymmetric hydrothiolation are relevant. These reactions typically involve a chiral catalyst that coordinates to both the alkene and the thiol, facilitating the addition of the S-H bond across the double bond with high enantioselectivity. Recent advancements have demonstrated the use of chiral phosphoric acids as catalysts for the asymmetric thiocarboxylysis of meso-epoxides, which, after an intramolecular trans-esterification, yield O-protected β-hydroxythiols with excellent enantioselectivities. nih.gov

Application of Chiral Auxiliaries in the Synthesis of 2-Methyl-1-phenylpropane-1-thiol Analogues

Chiral auxiliaries are powerful tools in asymmetric synthesis, temporarily incorporated into a molecule to direct the stereochemical outcome of a reaction. wikipedia.org After the desired transformation, the auxiliary is typically removed and can often be recovered. wikipedia.org

Camphor-Derived Thiols as Chiral Controllers

Camphor (B46023) and its derivatives are widely used as chiral auxiliaries due to their rigid bicyclic structure and commercial availability in both enantiomeric forms. iupac.orgnih.gov Camphor-derived thiols have been employed as chiral controllers in various asymmetric reactions. thieme-connect.com For instance, they have been utilized in asymmetric Pauson-Khand reactions to produce bicyclic cyclopentenones with good to excellent diastereoselectivities. thieme-connect.com The rigid camphor backbone effectively shields one face of the reactive intermediate, directing the approach of the incoming reagent to the opposite face.

Role of Other Chiral Auxiliaries (e.g., Camphorsultam, Phenylcyclohexanol Derivatives)

Camphorsultam , also known as Oppolzer's sultam, is a versatile chiral auxiliary used in a wide range of asymmetric transformations. wikipedia.orgwikipedia.org Its rigid structure and the ability to form derivatives through its nitrogen atom make it highly effective in controlling stereoselectivity. wikipedia.org In the context of synthesizing thiol analogues, camphorsultam can be used to control the stereochemistry of Michael additions. For example, the lithium base-promoted Michael addition of thiols to N-methacryloylcamphorsultam proceeds with high diastereoselectivity. wikipedia.org Camphorsultam has proven superior to other auxiliaries, like oxazolidinones, in certain reactions due to its high single asymmetric induction. wikipedia.org

trans-2-Phenylcyclohexanol is another powerful and readily available chiral auxiliary. wikipedia.orgwikipedia.orgacs.org It has been successfully used in various asymmetric reactions, including ene reactions. wikipedia.orgwikiwand.com While its direct application in the synthesis of 2-methyl-1-phenylpropane-1-thiol is not explicitly detailed in the provided context, its proven efficacy in controlling stereoselectivity in other C-C bond-forming reactions suggests its potential utility in strategies involving the alkylation of a chiral enolate derived from a trans-2-phenylcyclohexanol ester.

| Chiral Auxiliary | Key Features | Application in Thiol Analogue Synthesis |

| Camphor-Derived Thiols | Rigid bicyclic structure, available in both enantiomers. iupac.orgnih.gov | Controllers in asymmetric reactions like the Pauson-Khand reaction. thieme-connect.com |

| Camphorsultam | Rigid structure, forms derivatives via nitrogen, high asymmetric induction. wikipedia.orgwikipedia.org | Directs stereoselective Michael addition of thiols. wikipedia.org |

| trans-2-Phenylcyclohexanol | Powerful and readily available chiral auxiliary. wikipedia.orgwikipedia.orgacs.org | Potential use in controlling stereoselectivity in alkylation reactions. |

Diastereoselective Control in Michael Additions and Other Reactions

The Michael addition of thiols to α,β-unsaturated carbonyl compounds is a fundamental C-S bond-forming reaction. When the substrate is attached to a chiral auxiliary, the auxiliary can effectively control the facial selectivity of the nucleophilic attack by the thiol. The use of chiral auxiliaries like camphorsultam in the Michael addition of thiols to N-enoyl derivatives has been shown to proceed with high diastereoselectivity. wikipedia.org Similarly, base-catalyzed diastereodivergent thia-Michael additions of thiols to chiral β-trifluoromethyl-α,β-unsaturated N-acylated oxazolidin-2-ones have been reported, where the diastereoselectivity can be tuned by the choice of the base catalyst. rsc.org

Other reactions where chiral auxiliaries can control the stereochemistry of thiol analogue synthesis include aldol (B89426) reactions and alkylations. For instance, sulfur-based chiral auxiliaries have been effective in aldol-type reactions. scielo.org.mx Furthermore, the diastereoselective alkylation of chiral enolates derived from amides functionalized with chiral auxiliaries like pseudoephedrine has been well-established and could be adapted for the synthesis of precursors to chiral thiols. nih.gov

| Reaction Type | Chiral Auxiliary | Diastereoselectivity |

| Michael Addition | Camphorsultam | High |

| Michael Addition | Oxazolidinone | High (diastereodivergent with base tuning) rsc.org |

| Aldol Reaction | Sulfur-based auxiliaries | Effective control |

| Alkylation | Pseudoephedrine | High |

Chiral Ligands and Organocatalysts Derived from Thiols

The chiral center in 2-Methyl-1-phenylpropane-1-thiol, bearing a phenyl group, an isobutyl group, a hydrogen atom, and a thiol moiety, makes it a valuable starting material for the synthesis of chiral ligands. The thiol group provides a reactive handle for derivatization into various coordinating atoms for metal-catalyzed reactions or functional groups for organocatalysis.

Chiral Thioether Ligands in Asymmetric Metal Catalysis

By converting the thiol group into a thioether, 2-Methyl-1-phenylpropane-1-thiol can be transformed into a chiral thioether ligand. These ligands are significant in transition metal catalysis due to the unique electronic properties and coordinating ability of the sulfur atom.

Chiral thioethers are classified as neutral, soft σ-donating ligands that show a strong affinity for soft, thiophilic transition metals, particularly those in lower oxidation states. researchgate.net The coordination of a thioether to a metal center can induce stereogenicity at the sulfur atom, although the barrier to inversion at the sulfur is often low, meaning it may not be configurationally stable. researchgate.net

A key feature of thioether ligands is their potential for hemilability. researchgate.net In a chelating ligand, the metal-sulfur bond can be relatively weak, allowing the thioether to dissociate and re-coordinate during a catalytic cycle. This dynamic process can open up a coordination site on the metal for substrate binding and activation, which is crucial for catalytic turnover. tandfonline.com The electronic properties of the ligand, influenced by the substituents on the sulfur, can modulate the reactivity and selectivity of the metal catalyst. researchgate.net For instance, thioether-phosphite ligands combine the soft thioether donor with a π-accepting phosphite, creating a bifunctional electronic profile that has proven effective in catalysis. tandfonline.com

Chiral thioether ligands have been successfully employed in a variety of metal-catalyzed asymmetric reactions. bohrium.comcapes.gov.br

Asymmetric Allylic Substitution: Palladium- and iridium-catalyzed asymmetric allylic substitution (AAS) reactions are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. Chiral ligands containing a thioether moiety can effectively control the enantioselectivity of these transformations. researchgate.netnih.govacs.org The reaction involves the formation of a π-allyl metal intermediate, and the chiral ligand environment dictates the facial selectivity of the subsequent nucleophilic attack.

Table 1: Representative Chiral Thioether Ligands in Asymmetric Allylic Substitution

| Ligand Type | Metal | Substrate | Nucleophile | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| Phosphinite-Oxazoline | Pd | 1,3-diphenyl-3-acetoxyprop-1-ene | Dimethyl malonate | 96% |

| Thiophene-bis(oxazoline) | Cu | Indole | β-nitrostyrene | Up to 99% |

This table presents illustrative data for the application of chiral thioether-type ligands in asymmetric catalysis.

Asymmetric Hydrogenation: Asymmetric hydrogenation is a fundamental process for producing chiral molecules, particularly alcohols and amines. wikipedia.org Rhodium and iridium complexes featuring chiral ligands with thioether groups are effective catalysts for the enantioselective reduction of olefins and ketones. acs.orgnih.govacs.org In some systems, such as those with thioether-phosphite ligands, the thioether's hemilability is thought to play a role in the catalytic mechanism. tandfonline.com Tridentate ligands incorporating a thioether have led to iridium catalysts with exceptionally high efficiency and enantioselectivity for challenging substrates like dialkyl ketones. nih.gov

Table 2: Representative Chiral Thioether Ligands in Asymmetric Hydrogenation

| Ligand Class | Metal | Substrate Type | Enantiomeric Excess (ee) |

|---|---|---|---|

| Thioether-Phosphite | Rh | Enamides | High |

| Spiro Aminophosphine (with thioether) | Ir | β-alkyl-β-ketoesters | High |

This table presents illustrative data for the application of chiral thioether-type ligands in asymmetric catalysis. acs.orgnih.govtandfonline.com

Asymmetric Hydrosilylation: The copper-catalyzed asymmetric hydrosilylation of unsaturated compounds is another area where chiral ligands are crucial. This reaction provides access to valuable chiral silanes. nih.gov Chiral thioether ligands can be used to control the stereochemical outcome of the hydride transfer from a silicon hydride to a substrate, mediated by a copper hydride (CuH) catalyst.

Chiral Thioureas as Organocatalysts and Ligands

Chiral thioureas have emerged as a powerful class of organocatalysts that operate through hydrogen bonding. wikipedia.org While not directly derived from thiols in a single step, a molecule like 2-Methyl-1-phenylpropane-1-thiol could serve as a precursor. A synthetic sequence could involve the conversion of the thiol group to an amine, preserving the stereocenter, followed by reaction with an appropriate isothiocyanate.

The resulting bifunctional thiourea (B124793) catalyst would possess a chiral backbone and a thiourea moiety capable of activating electrophiles (like carbonyls or imines) through double hydrogen bonding. nih.govrsc.org If the parent molecule is designed to also contain a basic site, such as a tertiary amine, it can simultaneously activate a nucleophile, leading to highly efficient and stereoselective reactions. jst.go.jp These catalysts have been successfully applied in a wide range of transformations, including Michael additions, aza-Henry reactions, and desymmetrizations. nih.govnih.gov

Chiral Chalcogenide Catalysts in Electrophilic Reactions

The principles of using chiral sulfur compounds in catalysis extend to other elements in the chalcogen group, primarily selenium. Chiral selenide (B1212193) ligands, analogous to thioethers, have been developed and used in asymmetric catalysis. researchgate.net Selenium, being larger and more polarizable than sulfur, forms different types of bonds with metals, which can alter the electronic properties and steric environment of the catalyst. This provides an avenue for fine-tuning catalyst performance. These chiral chalcogenide ligands are particularly effective in controlling stereoselectivity in various electrophilic reactions.

Validation of Enantiomeric Purity and Absolute Configuration

For any chiral molecule intended for use in asymmetric synthesis, rigorous validation of its enantiomeric purity and absolute configuration is essential.

Enantiomeric Purity: The enantiomeric excess (ee) of a sample of 2-Methyl-1-phenylpropane-1-thiol can be determined using several methods. The most common are chromatographic techniques. thieme-connect.de

Chiral High-Performance Liquid Chromatography (HPLC): The sample is passed through a column containing a chiral stationary phase. The two enantiomers form transient diastereomeric complexes with the stationary phase, leading to different retention times and allowing for their separation and quantification. elte.hunih.gov

Gas Chromatography (GC): The thiol can be derivatized with a chiral reagent to form a mixture of diastereomers, which can then be separated on a standard achiral GC column. libretexts.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: In the presence of a chiral solvating agent or a chiral lanthanide shift reagent, the NMR signals for the protons of the two enantiomers may resolve into separate peaks, allowing for integration and determination of the enantiomeric ratio. thieme-connect.delibretexts.org

Absolute Configuration: Determining the absolute spatial arrangement of atoms (R or S configuration) is a more complex task.

X-ray Crystallography: If a single crystal of the thiol or a suitable solid derivative can be grown, X-ray diffraction provides an unambiguous determination of its three-dimensional structure and absolute configuration. purechemistry.org

NMR Spectroscopy with Chiral Derivatizing Agents (CDAs): A widely used technique is the formation of diastereomeric esters or thioesters with a chiral derivatizing agent of known absolute configuration, such as Mosher's acid (MTPA) or other aryl-alkoxyacetic acids. acs.orgresearchgate.net By analyzing the differences in the ¹H NMR chemical shifts (Δδ) between the two resulting diastereomers, the absolute configuration of the original thiol can be assigned based on established models of the preferred conformation of the derivatives. researchgate.net

Vibrational Circular Dichroism (VCD): This spectroscopic technique measures the differential absorption of left and right circularly polarized infrared light. The experimental VCD spectrum is compared to a spectrum predicted by ab initio density functional theory (DFT) calculations for one of the enantiomers. A match between the experimental and calculated spectra allows for a confident assignment of the absolute configuration for molecules in solution, which is a significant advantage as it does not require crystallization. nih.gov

An in-depth analysis of the stereochemical properties of the chiral thiol, 2-Methyl-1-phenylpropane-1-thiol, reveals a landscape rich with advanced analytical techniques. The differentiation and characterization of its enantiomers are pivotal for its application in stereoselective synthesis and other specialized chemical fields. This article delves into the specific methodologies employed to discern the stereochemical nuances of this compound.

1 Methods for Enantiomeric Excess Determination (e.g., Chiral HPLC)

The quantification of the optical purity of a chiral compound, expressed as enantiomeric excess (ee), is fundamental in stereoselective synthesis. For 2-Methyl-1-phenylpropane-1-thiol, as with other chiral thiols, High-Performance Liquid Chromatography (HPLC) utilizing a chiral stationary phase (CSP) is a primary and powerful method for determining enantiomeric excess. heraldopenaccess.us This technique allows for the physical separation of the two enantiomers, (R)- and (S)-2-Methyl-1-phenylpropane-1-thiol.

The general principle of chiral HPLC involves the differential interaction of the enantiomers with the CSP. The CSP is composed of a chiral selector, which forms transient diastereomeric complexes with the individual enantiomers of the analyte. The difference in the stability of these diastereomeric complexes leads to different retention times on the chromatographic column, resulting in their separation. uma.es

Key aspects of this method include:

Chiral Stationary Phases (CSPs): A variety of CSPs are commercially available, based on polysaccharides (like cellulose (B213188) or amylose (B160209) derivatives), proteins, cyclodextrins, or synthetic polymers. The selection of the appropriate CSP and mobile phase is critical and often requires empirical screening for optimal separation of the thiol enantiomers.

Detection: Separated enantiomers are typically detected using non-specific detectors like Ultraviolet (UV) or fluorescence detectors. heraldopenaccess.usuma.es The area under each peak in the resulting chromatogram is proportional to the concentration of that enantiomer in the mixture.

Quantification: The enantiomeric excess is calculated from the areas of the two enantiomeric peaks. The formula used is: ee (%) = [ |Area₁ - Area₂| / (Area₁ + Area₂) ] x 100

In situations where pure enantiomeric standards are not available for initial identification of elution order, chiral HPLC can be coupled with chiroptical detectors such as Circular Dichroism (CD) or Optical Rotation (OR) detectors. heraldopenaccess.usuma.es These detectors can provide information on the absolute configuration of the eluting enantiomer, thus allowing for accurate ee determination without external standards. uma.es

Table 1: Chiral HPLC Parameters for Enantiomeric Separation

| Parameter | Description | Relevance to 2-Methyl-1-phenylpropane-1-thiol |

|---|---|---|

| Stationary Phase | The chiral column material that enables separation. | Selection would depend on achieving baseline separation of the (R) and (S) enantiomers. Polysaccharide-based CSPs are often effective for aromatic compounds. |

| Mobile Phase | The solvent system that carries the analyte through the column. | Typically a mixture of alkanes (e.g., hexane) and an alcohol modifier (e.g., isopropanol). The ratio is optimized to balance resolution and analysis time. |

| Detector | The instrument used to visualize the separated enantiomers. | A UV detector set to a wavelength where the phenyl group absorbs (e.g., ~254 nm) would be suitable. |

| Flow Rate | The speed at which the mobile phase moves through the column. | Adjusted to ensure sharp, well-defined peaks for accurate integration. |

| Temperature | The operating temperature of the column. | Can influence the efficiency of the separation; is typically controlled for reproducibility. |

2 Absolute Configuration Assignment via NMR Spectroscopy Using Chiral Derivatizing Agents

While chiral HPLC can separate enantiomers, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for assigning the absolute configuration (R or S) of a specific enantiomer. Since enantiomers are indistinguishable in an achiral solvent by NMR, this process requires converting the enantiomeric thiol into a pair of diastereomers by reacting it with a single enantiomer of a chiral derivatizing agent (CDA). researchgate.net

The resulting diastereomers have distinct spatial arrangements and, therefore, different NMR spectra. By analyzing the differences in the chemical shifts (Δδ) of specific protons in the two diastereomers, the absolute configuration of the original thiol can be determined. researchgate.net

A common and effective method involves the use of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid. hebmu.edu.cn The thiol is converted into a thioester by reacting with both (R)- and (S)-MTPA in separate experiments. The resulting diastereomeric Mosher's thioesters are then analyzed by ¹H NMR. The differences in chemical shifts (Δδ = δS - δR) for protons near the newly formed stereocenter are systematically analyzed to deduce the configuration.

A general protocol for assigning the absolute configuration of chiral thiols using NMR includes: researchgate.netfigshare.com

Derivatization: The purified enantiomer of 2-Methyl-1-phenylpropane-1-thiol is reacted with a chiral derivatizing agent, such as an enantiomerically pure aryl-tert-butoxyacetic acid or Mosher's acid, to form a diastereomeric thioester. researchgate.net

NMR Analysis: The ¹H NMR spectra of the resulting diastereomer is recorded. For a more robust analysis, two separate diastereomers are synthesized using both the (R) and (S) forms of the CDA.

Conformational Model: A conformational model of the diastereomers is established. For Mosher's esters and similar derivatives, the molecule adopts a preferred conformation where the most sterically bulky groups are oriented to minimize interactions. For thioesters, the C=O and phenyl groups of the CDA orient themselves in a plane, and the substituents on the chiral carbon of the thiol lie on either side of this plane.

Chemical Shift Comparison: The protons of the thiol that lie shielded by the phenyl ring of the CDA in the preferred conformation will show an upfield shift in their NMR signal compared to the protons that are not shielded. By comparing the chemical shifts between the (R)-CDA and (S)-CDA derivatives, the spatial arrangement of the groups around the stereocenter can be determined, leading to the assignment of its absolute configuration. researchgate.net

Other phosphorus-based CDAs, such as methylphosphonic dichloride, can also be used, where the analysis is performed using ³¹P NMR. rug.nl

Table 2: Representative ¹H NMR Chemical Shift Differences (Δδ) for a Derivatized Chiral Center This table is illustrative and shows the principle of the method.

| Proton Group on Thiol | δ for (R)-CDA Derivative (ppm) | δ for (S)-CDA Derivative (ppm) | Δδ (δS - δR) | Inferred Spatial Position |

|---|---|---|---|---|

| Isopropyl-CH | 2.85 | 2.95 | +0.10 | Deshielded side |

| Isopropyl-CH₃ | 0.90 | 0.85 | -0.05 | Shielded side |

3 X-ray Crystallography for Structural Elucidation

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry, in the solid state. scielo.org.za This technique involves irradiating a single crystal of a compound with X-rays and analyzing the resulting diffraction pattern. The pattern of diffracted X-rays provides information about the electron density within the crystal, which can be used to map the precise positions of all atoms in the molecule. scielo.org.za

For 2-Methyl-1-phenylpropane-1-thiol, which is a liquid at room temperature, obtaining a single crystal suitable for X-ray diffraction would require either low-temperature crystallization or the formation of a crystalline derivative. The steps involved in structural elucidation by X-ray crystallography are:

Crystallization: A high-quality single crystal of the compound or a suitable solid derivative must be grown. This is often the most challenging step. scielo.org.za

Data Collection: The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The intensities and positions of the diffracted beams are recorded as the crystal is rotated.

Structure Solution and Refinement: The diffraction data are processed to solve the crystal structure. scielo.org.za For chiral molecules, if the data is of sufficient quality and contains anomalous dispersion effects (often requiring the presence of an atom heavier than oxygen), the absolute configuration can be determined unambiguously. scielo.org.za The result is a detailed 3D model of the molecule, providing precise bond lengths, bond angles, and torsional angles.

While a published crystal structure for 2-Methyl-1-phenylpropane-1-thiol itself was not identified in the surveyed literature, this technique remains the gold standard for unequivocal structural and stereochemical assignment for any organic compound that can be crystallized.

Advanced Spectroscopic and Analytical Characterization Techniques in Thiol Chemistry

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Studies

NMR spectroscopy stands as an unparalleled technique for providing detailed information about the molecular structure, connectivity, and dynamics of 2-Methyl-1-phenylpropane-1-thiol.

¹H and ¹³C NMR for Structural Integrity and Diastereotopic Pattern Analysis

The structural integrity of 2-Methyl-1-phenylpropane-1-thiol can be unequivocally confirmed through the analysis of its ¹H and ¹³C NMR spectra. Due to the presence of a chiral center at the carbon atom bearing the thiol group, the adjacent methylene (B1212753) protons and the methyl groups of the isopropyl moiety are diastereotopic. This non-equivalence arises because these groups are in a chiral environment, leading to distinct chemical shifts and coupling patterns in the NMR spectrum.

In the ¹H NMR spectrum, the diastereotopic protons of the isopropyl methyl groups would appear as two separate doublets, each integrating to three protons. Similarly, the methine proton of the isopropyl group would appear as a multiplet. The proton attached to the chiral carbon, the benzylic proton, would also exhibit a distinct chemical shift and coupling to the neighboring methine proton. The aromatic protons on the phenyl ring would show characteristic signals in the downfield region of the spectrum.

The ¹³C NMR spectrum would further corroborate the structure, with distinct signals for each carbon atom in the molecule. The diastereotopic nature of the isopropyl methyl groups would also be evident in the ¹³C NMR spectrum, with two separate signals.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-Methyl-1-phenylpropane-1-thiol

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 (CH-SH) | 4.1 - 4.3 | 50 - 55 |

| C2 (CH) | 2.0 - 2.2 | 35 - 40 |

| C3 (CH₃) | 0.9 - 1.1 (diastereotopic) | 20 - 25 (diastereotopic) |

| C4 (CH₃) | 0.8 - 1.0 (diastereotopic) | 20 - 25 (diastereotopic) |

| C5 (Aromatic C-ipso) | - | 140 - 145 |

| C6, C10 (Aromatic C-ortho) | 7.2 - 7.4 | 128 - 130 |

| C7, C9 (Aromatic C-meta) | 7.2 - 7.4 | 127 - 129 |

| C8 (Aromatic C-para) | 7.1 - 7.3 | 126 - 128 |

| SH | 1.5 - 2.5 | - |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

The analysis of these diastereotopic patterns is crucial for confirming the presence of the chiral center and for studying the conformational preferences of the molecule.

Photo-CIDNP NMR for Enhancing Sensitivity in Chemical and Structural Studies

Photochemically Induced Dynamic Nuclear Polarization (Photo-CIDNP) is a technique that can significantly enhance the sensitivity of NMR measurements. For a molecule like 2-Methyl-1-phenylpropane-1-thiol, this method can be employed to study its interactions and reactions with photosensitive molecules. By irradiating a sample containing the thiol and a photosensitizer with light, non-equilibrium nuclear spin polarization is generated, leading to dramatically increased signal intensities for the protons in proximity to the reaction center. This enhancement allows for the detection of transient species and provides detailed information about the radical mechanisms of photochemical reactions involving the thiol group.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of 2-Methyl-1-phenylpropane-1-thiol, as well as for analyzing it within complex mixtures.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the elemental formula of 2-Methyl-1-phenylpropane-1-thiol (C₁₀H₁₄S). This is a critical step in its identification, distinguishing it from other isobaric compounds. The fragmentation pattern observed in the mass spectrum provides further structural information.

Table 2: Predicted High-Resolution Mass Spectrometry Data for 2-Methyl-1-phenylpropane-1-thiol

| Ion | Formula | Calculated m/z | Predicted Fragmentation Pathway |

| [M]⁺ | C₁₀H₁₄S⁺ | 166.0816 | Molecular Ion |

| [M-SH]⁺ | C₁₀H₁₃⁺ | 133.1017 | Loss of the sulfhydryl radical |

| [M-C₃H₇]⁺ | C₇H₇S⁺ | 123.0268 | Loss of the isopropyl radical |

| [C₇H₇]⁺ | C₇H₇⁺ | 91.0548 | Benzyl (B1604629) cation, a common fragment from cleavage of the C-C bond adjacent to the phenyl ring |

The fragmentation pattern is a molecular fingerprint that aids in the structural confirmation. The cleavage of the C-C bond between the chiral center and the isopropyl group, as well as the loss of the thiol group, are expected to be prominent fragmentation pathways.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful hyphenated technique for the separation, detection, and quantification of 2-Methyl-1-phenylpropane-1-thiol in complex matrices. The chromatographic separation, typically using a reversed-phase column, isolates the target analyte from other components in the mixture. The subsequent mass spectrometric detection provides high selectivity and sensitivity.

In MS/MS (or tandem mass spectrometry), the molecular ion of the derivatized or underivatized thiol is selected and fragmented, and the resulting fragment ions are detected. This process, known as multiple reaction monitoring (MRM), significantly enhances the specificity and lowers the limits of detection. For chiral analysis, a chiral stationary phase in the liquid chromatography step can be employed to separate the enantiomers of 2-Methyl-1-phenylpropane-1-thiol before they enter the mass spectrometer, allowing for their individual quantification. Derivatization with specific reagents can also be used to improve chromatographic behavior and ionization efficiency.

Chiroptical Spectroscopic Methods

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. These methods are invaluable for determining the absolute configuration and conformational details of chiral molecules like 2-Methyl-1-phenylpropane-1-thiol, which possesses a stereocenter at the carbon atom attached to both the phenyl and thiol groups.

Circular Dichroism (CD) Spectroscopy for Stereochemical Insights

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule. This differential absorption, plotted as a function of wavelength, provides a unique spectral fingerprint that is highly sensitive to the molecule's three-dimensional structure. For a chiral thiol such as 2-Methyl-1-phenylpropane-1-thiol, CD spectroscopy can be a powerful tool to establish its absolute configuration (R or S). nih.govwikipedia.org

Furthermore, Vibrational Circular Dichroism (VCD), an extension of CD into the infrared region, measures the differential absorption of circularly polarized infrared radiation by chiral molecules. nih.govwikipedia.org VCD is particularly useful as it provides stereochemical information about the entire molecule through its vibrational modes. For 2-Methyl-1-phenylpropane-1-thiol, VCD could provide detailed conformational information in solution, which is often challenging to obtain by other means. nih.gov The spectrum would exhibit characteristic bands corresponding to the stretching and bending vibrations of the C-H, C-S, and S-H bonds, with the sign and intensity of these bands being indicative of the absolute configuration.

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, provide a detailed "fingerprint" of a molecule by probing its vibrational modes. These methods are fundamental for structural elucidation and identification.

Infrared (IR) and Raman Spectroscopy

The IR and Raman spectra of 2-Methyl-1-phenylpropane-1-thiol would be characterized by vibrations of its constituent functional groups: the phenyl ring, the isopropyl group, and the thiol group. While experimental spectra for this specific compound are not widely published, the expected vibrational frequencies can be predicted based on data from analogous molecules. researchgate.netresearchgate.net

Expected Vibrational Modes for 2-Methyl-1-phenylpropane-1-thiol:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Source/Analogy |

| Thiol (-SH) | S-H stretch | ~2550 (weak in IR) | Benzenethiol (B1682325) researchgate.net |

| Phenyl Ring | Aromatic C-H stretch | >3000 | Toluene, Benzenethiol researchgate.net |

| C=C stretch | 1450-1600 | Toluene, Benzenethiol researchgate.net | |

| C-H out-of-plane bend | 690-900 | Monosubstituted benzenes | |

| Alkyl (Isopropyl) | Aliphatic C-H stretch | 2850-2970 | Alkanes |

| C-H bend | 1370-1470 | Alkanes | |

| Carbon-Sulfur | C-S stretch | 600-800 | Thiols |

This table presents expected values based on characteristic group frequencies and data from similar compounds.

The S-H stretching vibration is a key marker for thiols and typically appears as a weak band in the IR spectrum around 2550 cm⁻¹. The aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the aliphatic C-H stretches from the isopropyl group would appear just below 3000 cm⁻¹. The phenyl ring would also exhibit characteristic C=C stretching vibrations in the 1450-1600 cm⁻¹ region and strong C-H out-of-plane bending bands in the 690-900 cm⁻¹ range, the exact position of which is diagnostic of the substitution pattern.

Raman spectroscopy would provide complementary information. The S-H and C-S stretching vibrations, which are often weak in the IR spectrum, can give rise to more intense signals in the Raman spectrum.

Reflection Absorption Infrared Spectroscopy (RAIRS) for Surface Analysis

Reflection Absorption Infrared Spectroscopy (RAIRS) is a highly sensitive technique for studying the vibrational spectra of thin films and monolayers adsorbed on metal surfaces. When 2-Methyl-1-phenylpropane-1-thiol is chemisorbed onto a gold surface, for instance, the thiol group forms a strong bond with the metal. RAIRS can provide crucial information about the orientation of the adsorbed molecules.

The "surface selection rule" in RAIRS dictates that only vibrational modes with a dynamic dipole moment component perpendicular to the metal surface will be strongly observed. This principle allows for the determination of the orientation of the adsorbed molecule. For an aromatic thiol like 2-Methyl-1-phenylpropane-1-thiol on a gold surface, the orientation of the phenyl ring can be deduced by analyzing the relative intensities of its characteristic vibrational modes. researchgate.net For example, if the phenyl ring is oriented perpendicular to the surface, the out-of-plane C-H bending modes would be suppressed, while the in-plane ring stretching modes would be enhanced. Conversely, a parallel orientation would result in stronger out-of-plane C-H bending signals.

Studies on benzenethiol on gold have shown that the phenyl ring is tilted with respect to the surface normal. researchgate.net A similar analysis for 2-Methyl-1-phenylpropane-1-thiol would provide insights into how the bulky isopropyl group influences the packing and orientation of the molecules in a self-assembled monolayer.

Spectrophotometric and Electrochemical Methods in Thiol Research

Spectrophotometric methods, particularly UV-Vis absorption spectroscopy, are widely used to study thiols, offering a straightforward way to monitor their concentration and reactivity.

UV-Vis Absorption Spectroscopy for Reaction Monitoring

UV-Vis absorption spectroscopy is a valuable tool for monitoring chemical reactions involving thiols. The phenyl group in 2-Methyl-1-phenylpropane-1-thiol is a strong chromophore, giving rise to characteristic absorption bands in the ultraviolet region of the electromagnetic spectrum. Aromatic compounds typically show a strong absorption band (the E2-band) around 200-220 nm and a weaker, more structured band (the B-band) around 250-270 nm.

The position and intensity of these absorption bands can be sensitive to the chemical environment of the thiol group. For instance, the oxidation of the thiol to a disulfide (2-Methyl-1-phenylpropane-1-disulfide) would lead to changes in the UV-Vis spectrum, allowing the reaction to be monitored in real-time. The formation of the disulfide bond can introduce new electronic transitions or shift the existing ones.

This technique is particularly useful for studying the kinetics of thiol reactions. For example, the reaction of thiols with oxidizing agents or their participation in nucleophilic addition reactions can be followed by monitoring the change in absorbance at a specific wavelength corresponding to a reactant or a product. nih.gov

Typical UV Absorption Maxima for Aromatic Thiols in Solution:

| Compound | λmax (nm) | Solvent |

| Thiophenol | 236, 269 | Ethanol |

| p-Toluenethiol | 239, 278 | Ethanol |

| Benzenedithiol | 247, 307 | Dichloromethane (B109758) |

Data for analogous compounds, specific values for 2-Methyl-1-phenylpropane-1-thiol may vary.

By establishing a calibration curve (a plot of absorbance versus concentration), the concentration of 2-Methyl-1-phenylpropane-1-thiol can be quantitatively determined in a sample. This is fundamental for a wide range of applications, from assessing the purity of a synthesized compound to studying its reaction kinetics.

Cyclic Voltammetry for Redox Behavior Characterization

Cyclic voltammetry (CV) stands as a potent electrochemical technique for investigating the redox properties of thiol compounds, including 2-Methyl-1-phenylpropane-1-thiol. This method involves scanning the potential of an electrode in a solution containing the analyte and measuring the resulting current. The obtained voltammogram provides valuable insights into the oxidation and reduction processes of the molecule.

The characteristic redox behavior of thiols, when subjected to cyclic voltammetry, is the irreversible oxidation of the thiol group (-SH) to form a disulfide bond (-S-S-). This process involves the transfer of one electron and one proton from two thiol molecules to yield a disulfide dimer. For 2-Methyl-1-phenylpropane-1-thiol, this can be represented by the following reaction:

2 C₆H₅CH(SH)CH(CH₃)₂ → C₆H₅CH(S-SCH(CH(CH₃)₂))C₆H₅ + 2H⁺ + 2e⁻

The resulting cyclic voltammogram for a thiol typically shows an anodic (oxidation) peak during the forward scan, corresponding to the formation of the disulfide. The absence of a corresponding cathodic (reduction) peak on the reverse scan indicates the irreversibility of this process under typical electrochemical conditions. The peak potential (Ep) of the anodic wave is a key parameter that reflects the ease of oxidation of the thiol.

Several experimental factors can influence the cyclic voltammetric response of thiols. These include the nature of the working electrode (e.g., gold, platinum, glassy carbon), the solvent system, the pH of the medium, and the scan rate. For instance, the oxidation of thiols is known to be pH-dependent, with the peak potential often shifting to less positive values as the pH increases.

Research Findings:

Detailed research on the electrochemical behavior of various thiols has established the general mechanism of their oxidation. Studies on aromatic thiols have shown that the oxidation potential is sensitive to the substituents on the aromatic ring. Electron-donating groups tend to lower the oxidation potential, making the thiol easier to oxidize, while electron-withdrawing groups have the opposite effect.

The table below presents a compilation of oxidation potentials for several thiol compounds, providing a comparative context for the expected redox behavior of 2-Methyl-1-phenylpropane-1-thiol. It is important to note that these values can vary depending on the experimental conditions.

| Thiol Compound | Oxidation Potential (V vs. reference electrode) | Notes |

|---|---|---|

| Benzenethiol | ~ +0.6 to +0.8 | Value can vary with electrode and solvent. |

| Benzenemethanethiol | ~ +0.9 | Oxidation potential is generally higher than for benzenethiol. |

| 4-Methylbenzenethiol | ~ +0.5 to +0.7 | Electron-donating methyl group lowers the oxidation potential compared to benzenethiol. |

| 4-Nitrobenzenethiol | ~ +0.9 to +1.1 | Electron-withdrawing nitro group increases the oxidation potential. |

| 2-Propanethiol | ~ +0.4 to +0.6 | Aliphatic thiol for comparison. |

Based on the trends observed in the table, it can be anticipated that the oxidation potential of 2-Methyl-1-phenylpropane-1-thiol would be influenced by both the phenyl and the isopropyl groups. The phenyl group would likely place its oxidation potential in a range similar to other benzylic thiols, while the electron-donating nature of the isopropyl group might lead to a slightly lower oxidation potential compared to unsubstituted benzenemethanethiol.

Further research involving direct cyclic voltammetric analysis of 2-Methyl-1-phenylpropane-1-thiol is necessary to precisely determine its redox potential and to fully characterize its electrochemical behavior. Such studies would contribute to a deeper understanding of the structure-property relationships governing the redox chemistry of substituted aromatic thiols.

Theoretical and Computational Chemistry Approaches to 2 Methyl 1 Phenylpropane 1 Thiol Reactivity

Density Functional Theory (DFT) in Reaction Mechanism Elucidation

Density Functional Theory (DFT) has become an indispensable tool in computational chemistry for studying the electronic structure and reactivity of molecules. By approximating the many-body electronic Schrödinger equation, DFT allows for the calculation of molecular properties with a favorable balance of accuracy and computational cost.

Energy Profiles of Reaction Pathways and Transition States

DFT calculations are instrumental in mapping the potential energy surface (PES) of a chemical reaction, providing detailed energy profiles of reaction pathways. This includes the identification and characterization of reactants, products, intermediates, and, crucially, transition states. For 2-Methyl-1-phenylpropane-1-thiol, DFT can be employed to investigate various reactions, such as nucleophilic substitution, oxidation, and radical-mediated processes.

While specific DFT studies on 2-Methyl-1-phenylpropane-1-thiol are not extensively documented in publicly available literature, we can infer its reactivity from studies on analogous systems. For instance, DFT calculations on the reactivity of other thiols, such as allyl mercaptan, have been performed to determine thermodynamic descriptors like bond dissociation energy (BDE), which are crucial for understanding reaction mechanisms. nih.gov For benzylic thiols, the stability of the corresponding thiyl radical and the benzylic cation plays a significant role in their reaction pathways.

A hypothetical DFT study on the S-H bond cleavage of 2-Methyl-1-phenylpropane-1-thiol would likely involve optimizing the geometries of the thiol, the thiyl radical, and the hydrogen atom. The calculated energy difference would yield the bond dissociation energy. The table below presents hypothetical, yet plausible, DFT-calculated thermodynamic data for 2-Methyl-1-phenylpropane-1-thiol, based on known values for similar compounds.

| Property | Hypothetical Value (kcal/mol) | Significance |

| S-H Bond Dissociation Energy (BDE) | ~85 | Indicates the energy required for homolytic cleavage of the S-H bond, crucial for radical reactions. |

| Acidity (pKa) | ~10-11 | Governs the formation of the thiolate anion, a key nucleophile in many reactions. |

| Proton Affinity of Thiolate | ~340 | Relates to the gas-phase basicity of the thiolate anion. |

These values are illustrative and would require specific DFT calculations for confirmation.

Analysis of Reaction Phases using URVA (United Reaction Valley Approach)

The Unified Reaction Valley Approach (URVA) is a powerful method for the detailed analysis of reaction mechanisms, going beyond the traditional focus on stationary points on the PES. mdpi.com URVA analyzes the reaction path and its curvature, providing insights into the electronic and geometric changes that occur continuously along the reaction coordinate. mdpi.com This approach divides the reaction into distinct phases, such as the preparation phase, the transition state region, and the product formation phase, offering a more nuanced understanding of the reaction dynamics.

An URVA study of a reaction involving 2-Methyl-1-phenylpropane-1-thiol, for example, its nucleophilic attack on an electrophile, would involve:

Reaction Path Following: Calculating the minimum energy path from reactants to products.

Curvature Analysis: Identifying regions of high curvature, which often correspond to significant electronic rearrangements like bond formation and breaking.

Vibrational Mode Analysis: Analyzing how vibrational modes change along the reaction path to understand the specific motions involved in the transformation.

While no specific URVA studies on 2-Methyl-1-phenylpropane-1-thiol are currently available, the methodology has been successfully applied to a wide range of organic reactions, demonstrating its potential to unravel complex reaction mechanisms. mdpi.com

Computational Studies on Stereochemistry and Conformation

The presence of a chiral center at the carbon atom attached to the sulfur and the phenyl group makes the stereochemistry and conformational preferences of 2-Methyl-1-phenylpropane-1-thiol a key area of investigation.

Prediction of Chiroptical Properties (e.g., TDDFT-CD Spectra)

Time-Dependent Density Functional Theory (TDDFT) is a widely used method for calculating the electronic excitation energies and, consequently, the chiroptical properties of chiral molecules, such as electronic circular dichroism (ECD) spectra. rsc.orgmdpi.com The comparison between theoretically predicted and experimentally measured ECD spectra is a powerful tool for the unambiguous assignment of the absolute configuration of chiral compounds.

For 2-Methyl-1-phenylpropane-1-thiol, a TDDFT study would involve:

Conformational Search: Identifying all low-energy conformers of the molecule, as the observed ECD spectrum is a weighted average of the spectra of all populated conformers.

Geometry Optimization: Optimizing the geometry of each conformer using a suitable DFT functional and basis set.

TDDFT Calculation: Calculating the excitation energies and rotational strengths for each conformer.

Spectral Simulation: Generating the final ECD spectrum by applying a broadening function (e.g., Gaussian or Lorentzian) to the calculated transitions and averaging the spectra based on the Boltzmann population of the conformers.

The predicted ECD spectrum for (R)-2-Methyl-1-phenylpropane-1-thiol would be the mirror image of that for the (S)-enantiomer. The chromophores in this molecule, primarily the phenyl group, would give rise to characteristic Cotton effects in the UV region.